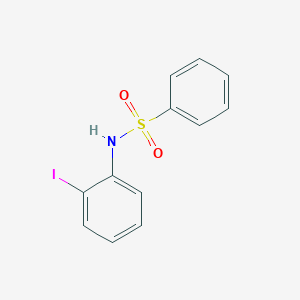

N-(2-iodophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTVJAXMBVZFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348203 | |

| Record name | N-(2-iodophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54189-90-1 | |

| Record name | N-(2-iodophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Mediated Cross-Coupling

A method adapted from iodobenzamide synthesis employs PdCl₂(PPh₃)₂ and CuI to couple 2-iodoaniline with benzenesulfonyl azides, though this route is less efficient for simple sulfonamides.

Procedure :

-

React 2-iodoaniline with benzenesulfonyl azide in THF/triethylamine (1:3 v/v).

-

Catalyze with PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%) at room temperature.

-

Purify via column chromatography (hexane/ethyl acetate).

Yield : ≤50%, limited by competing side reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆) :

-

δ 8.02 (d, 2H, J = 8.4 Hz, aromatic ortho to sulfonamide).

-

δ 7.61 (t, 1H, J = 7.8 Hz, aromatic para to iodine).

¹³C NMR :

FTIR :

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(2-iodophenyl)benzenesulfonamide can undergo substitution reactions, particularly involving the iodine atom. These reactions often use palladium catalysts and various nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in many reactions involving N-(2-iodophenyl)benzenesulfonamide, particularly in substitution reactions.

Isocyanides: Employed in tandem reactions to produce aza-heterocyclic amides.

Boron Reagents: Utilized in Suzuki-Miyaura coupling reactions.

Major Products:

Aza-Heterocyclic Amides: Formed through palladium-catalyzed tandem reactions.

Various Substituted Derivatives: Produced through substitution reactions involving different nucleophiles.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(2-iodophenyl)benzenesulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various substituents through electrophilic aromatic substitution reactions, making it valuable for creating complex molecular architectures.

Reactions and Mechanisms

The compound can undergo several types of chemical reactions, including:

- Substitution Reactions : Utilized for halogen exchange and functional group modifications.

- Oxidation and Reduction Reactions : These processes can yield sulfonic acids or amines depending on the reagents used.

Anticancer Properties

Research indicates that N-(2-iodophenyl)benzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that structurally related compounds can inhibit the proliferation of cancer cells by targeting critical signaling pathways such as PI3K/Akt and MAPK/ERK pathways. A notable study reported an IC50 value of 12 µM against human breast cancer cells (MCF-7) attributed to apoptosis induction through caspase activation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of iodine enhances membrane permeability, contributing to its antibacterial activity. A comparative study showed a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating potent antibacterial properties.

Anticancer Activity Study

A specific study focused on a structurally similar sulfonamide demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. The mechanism was linked to apoptosis induction through caspase pathways, highlighting the potential of benzenesulfonamides in cancer therapy.

Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, N-(2-iodophenyl)benzenesulfonamide was shown to have a MIC of 16 µg/mL against S. aureus using disc diffusion methods. This suggests its potential as a therapeutic agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in pharmacological studies, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ortho-Substituted Derivatives

- N-(2-Bromophenyl)benzenesulfonamide : Replacing iodine with bromine reduces steric hindrance but maintains halide-mediated reactivity in cross-coupling reactions. However, bromine’s lower electronegativity compared to iodine may result in slower oxidative addition in catalytic cycles .

- N-(2-Methoxyphenyl)benzenesulfonamide: The methoxy group (-OCH₃) enhances electron density on the aromatic ring, increasing solubility in polar solvents.

Para-Substituted Derivatives

- N-(4-Methylphenyl)benzenesulfonamide : The methyl group improves lipophilicity, enhancing membrane permeability in bioactive analogs. However, the absence of a halogen limits its use in catalytic synthesis .

- N-(4-Hydroxyphenyl)benzenesulfonamide : The hydroxyl group enables strong intermolecular hydrogen bonding (N–H⋯O, O–H⋯O), leading to higher crystallinity compared to the hydrophobic iodinated analog .

Functional Group Modifications on the Sulfonamide

N-Hydroxy Derivatives

- N-Hydroxy-N-(2-iodophenyl)benzenesulfonamide (1d) : The hydroxyl group on the sulfonamide nitrogen increases acidity (pKa ~8–9) and redox activity, as demonstrated by pH-dependent electrochemical behavior in cyclic voltammetry . This contrasts with the parent compound, which lacks redox-active groups.

- N-(Pyridin-2-yl)benzenesulfonamide : Incorporation of a pyridine ring enhances metal-coordination capacity, enabling applications in nickel or palladium complexes for anticancer or insecticidal activity .

Halogenated Derivatives

- 4-Chloro-N-hydroxy-N-(2-iodophenyl)benzenesulfonamide (3d) : The combination of iodine (ortho) and chlorine (para) on the benzene ring creates a dual halogen effect, improving electrophilicity and thermal stability (m.p. 280–300°C) .

- 4-((3,5-Diiodo-2-hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide (SB5): Schiff base formation with diiodosalicylaldehyde enhances chelation with nickel(II), yielding nonplatinum anticancer agents with higher cytotoxicity than non-halogenated analogs .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Sulfonamides

*Inferred from analogous compounds in .

Biological Activity

N-(2-iodophenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

N-(2-iodophenyl)benzenesulfonamide features a sulfonamide functional group attached to a phenyl ring substituted with an iodine atom. The presence of halogen atoms (iodine) enhances the compound's reactivity and potential interactions with biological targets. This structural configuration allows for unique electronic properties that can influence its biological activity.

The biological activity of N-(2-iodophenyl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can modulate enzyme activity and affect various signaling pathways within cells.

Biological Activity Overview

-

Anticancer Properties :

- N-(2-iodophenyl)benzenesulfonamide exhibits antiproliferative effects against various cancer cell lines. Studies suggest that similar compounds in this class inhibit cell growth by targeting key molecular pathways involved in cancer progression. For instance, compounds with analogous structures have demonstrated significant inhibition of tumor-associated carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .

- Enzyme Inhibition :

-

Mechanistic Studies :

- Molecular docking studies reveal that N-(2-iodophenyl)benzenesulfonamide can effectively bind to active sites of target proteins, forming stable complexes that inhibit enzymatic activity . This suggests a promising avenue for drug design aimed at specific cancer targets.

Case Studies

-

Antitumor Activity :

- A study investigating a series of benzenesulfonamides, including derivatives similar to N-(2-iodophenyl)benzenesulfonamide, demonstrated significant cytotoxic effects against human prostate (PC3), breast (MDA-MB-231), and colon cancer (HT-29) cell lines. The efficacy was evaluated at varying concentrations under normoxic and hypoxic conditions, revealing that certain derivatives maintained their potency even under low oxygen levels .

- Inhibition of Carbonic Anhydrases :

Comparative Analysis

The following table summarizes the biological activity of N-(2-iodophenyl)benzenesulfonamide compared to structurally similar compounds:

| Compound Name | K_i (nM) | Biological Activity |

|---|---|---|

| N-(2-iodophenyl)benzenesulfonamide | TBD | Anticancer, enzyme inhibition |

| 4-fluoro-N-(2-iodophenyl) | 47.1 | Selective inhibition of hCA I |

| 4-bromo-N-(4-chlorophenyl) | 35.9 | Antiproliferative effects against cancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.